molecular formula C13H20N4O2S2 B12545217 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine CAS No. 153901-67-8

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12545217
CAS No.: 153901-67-8
M. Wt: 328.5 g/mol
InChI Key: MHFPIXVDDWRTRE-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both diethoxyethyl and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrazole derivatives with diethoxyethyl and methylsulfanyl substituents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including solvent selection, catalyst loading, and reaction time, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine stands out due to its unique combination of diethoxyethyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

CAS No.

153901-67-8

Molecular Formula

C13H20N4O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H20N4O2S2/c1-5-18-10(19-6-2)8-17-7-9-11(16-17)14-13(21-4)15-12(9)20-3/h7,10H,5-6,8H2,1-4H3

InChI Key

MHFPIXVDDWRTRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=C2C(=N1)N=C(N=C2SC)SC)OCC

Origin of Product

United States

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